molecular formula C15H17N3O3S B2478099 (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide CAS No. 1211969-58-2

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Cat. No.: B2478099
CAS No.: 1211969-58-2
M. Wt: 319.38
InChI Key: ZKJYQUOJKJPZFY-UKTHLTGXSA-N
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Description

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl chain: This step involves the alkylation of the pyridazinone ring with a suitable propylating agent.

    Formation of the phenylethenesulfonamide moiety: This can be done by reacting the intermediate with phenylethenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is unique due to its specific structural features, such as the pyridazinone ring and the phenylethenesulfonamide moiety. These features may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

(E)-N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15-8-4-10-16-18(15)12-5-11-17-22(20,21)13-9-14-6-2-1-3-7-14/h1-4,6-10,13,17H,5,11-12H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJYQUOJKJPZFY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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